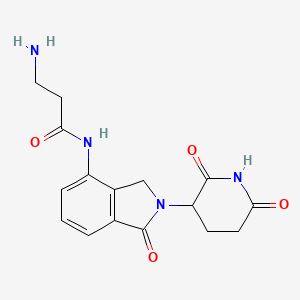
(2S)-1-hydroxypropane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-hydroxypropane-2-sulfonamide is a chiral sulfonamide compound with a hydroxyl group attached to the second carbon of the propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-hydroxypropane-2-sulfonamide typically involves the reaction of propane-2-sulfonyl chloride with a suitable hydroxylamine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-hydroxypropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of propane-2-sulfonic acid.
Reduction: Formation of propane-2-amine.
Substitution: Formation of halogenated derivatives such as 2-chloropropane-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
(2S)-1-hydroxypropane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-1-hydroxypropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-hydroxypropane-1-sulfonamide: Similar structure but with the hydroxyl group on the first carbon.
(2S)-1-hydroxybutane-2-sulfonamide: Similar structure but with an additional carbon in the chain.
(2S)-1-hydroxypropane-2-sulfonic acid: Oxidized form of the compound.
Uniqueness
(2S)-1-hydroxypropane-2-sulfonamide is unique due to its specific chiral configuration and the presence of both hydroxyl and sulfonamide functional groups. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C3H9NO3S |
|---|---|
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
(2S)-1-hydroxypropane-2-sulfonamide |
InChI |
InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7)/t3-/m0/s1 |
InChI-Schlüssel |
UZVBTOYEOSZCEQ-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](CO)S(=O)(=O)N |
Kanonische SMILES |
CC(CO)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13481612.png)




![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)


![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)


